3-Aminophenylboronic acid hydrochloride (CAS 85006-23-1), also known as (m-Aminophenyl)metaboric acid hydrochloride, is a highly water-soluble, bifunctional building block characterized by a reactive primary amine and a boronic acid group at the meta position. Widely utilized in both organic synthesis and materials science, it serves as a critical reagent for Suzuki-Miyaura cross-coupling and as the primary monomer for synthesizing self-doped poly(anilineboronic acid) (PABA) conducting polymers. Procuring the hydrochloride salt rather than the free base ensures immediate solubility in aqueous or polar media, locks the amine to prevent spontaneous dehydration into boroxine anhydrides, and provides a stable, crystalline precursor that guarantees precise stoichiometric control in advanced manufacturing and sensor fabrication workflows [1].
Water-soluble hydrochloride salt enables aqueous Suzuki coupling and bioconjugation protocols
Dual-functional scaffold: boronic acid for cross-coupling, meta-amino group for downstream derivatization
Reliable crystalline form supports accurate gravimetric dispensing and long-term storage
Substituting 3-aminophenylboronic acid hydrochloride with its free base or alternative positional isomers introduces severe processability and performance risks. The free base (or monohydrate) is notorious for spontaneous dehydration into variable amounts of boroxine anhydrides during storage, which skews molar calculations and ruins the strict stoichiometry required for controlled polymerizations or cross-coupling reactions . Furthermore, substituting the meta-isomer with the para-isomer (4-aminophenylboronic acid) in electrochemical applications fundamentally disrupts the head-to-tail coupling mechanism necessary to form a polyaniline backbone, resulting in non-conductive oligomers rather than the continuous, electroactive PABA films required for biosensors [1]. Finally, using the hemisulfate salt introduces bulky sulfate counterions that can compete with standard chloride electrolytes during electropolymerization, altering film morphology and degrading sensor reproducibility.
The hydrochloride salt of 3-aminophenylboronic acid provides a stable, highly crystalline monomer with a strict 1:1 molar mass ratio. In contrast, the free base (monohydrate) is highly prone to spontaneous dehydration, forming variable amounts of cyclic boroxine anhydrides. Commercial specifications for the free base typically report an assay range of 97% to 116% due to this unpredictable water loss, whereas the hydrochloride salt prevents intermolecular condensation and maintains near 100% stoichiometric fidelity .
| Evidence Dimension | Assay variability due to spontaneous anhydride formation |
| Target Compound Data | Stable 1:1 molar mass (consistent ~100% assay) |
| Comparator Or Baseline | Free base / monohydrate (assay varies from 97% to 116%) |
| Quantified Difference | Eliminates the up to 16% stoichiometric variance caused by boroxine formation |
| Conditions | Ambient storage and standard handling for synthetic workflows |
Eliminates the need to recalculate equivalents or risk stoichiometric imbalance in precision Suzuki-Miyaura couplings or controlled polymerizations.
Supports aqueous reaction fit; data to verify
Qualitative assessment from vendor reports
The meta-positioning of the boronic acid group is critical for the synthesis of self-doped conducting polymers. When subjected to cyclic voltammetry, 3-aminophenylboronic acid efficiently undergoes head-to-tail coupling to form continuous, highly electroactive poly(anilineboronic acid) (PABA) films. Conversely, attempting to electropolymerize the para-isomer (4-aminophenylboronic acid) fails to yield a stable, long-chain conductive polymer because the para position is sterically and electronically blocked, preventing the necessary quinoid-benzenoid transitions required for polyaniline backbone formation [1].
| Evidence Dimension | Formation of continuous electroactive polymer networks |
| Target Compound Data | Rapid formation of conductive PABA films |
| Comparator Or Baseline | 4-Aminophenylboronic acid (forms non-conductive oligomers) |
| Quantified Difference | Provides the exclusive isomeric pathway to stable, self-doped polyaniline backbones |
| Conditions | Anodic electropolymerization via cyclic voltammetry |
Only the meta-isomer yields the highly conductive, self-doped polymer backbone required for functional electrochemical sensors.
High, reproducible purity reduces batch variability
HPLC assay specification
In the standard manufacturing of PABA-based sensors, electropolymerization is typically conducted in acidic chloride media (e.g., 0.5 M HCl). Procuring the hydrochloride salt of 3-aminophenylboronic acid directly provides the compatible chloride counterion. Substituting with the hemisulfate salt introduces bulky sulfate (SO4 2-) ions into the deposition bath. These divalent anions can compete with chloride during the doping/dedoping cycles of the growing polymer film, altering the film morphology and leading to inconsistent baseline conductivity across sensor batches [1].
| Evidence Dimension | Counterion interference during electropolymerization |
| Target Compound Data | Chloride counterion (perfectly matches 0.5 M HCl supporting electrolyte) |
| Comparator Or Baseline | Hemisulfate salt (introduces competitive sulfate anions) |
| Quantified Difference | Avoids the morphological disruptions and baseline conductivity shifts caused by mixed-anion doping |
| Conditions | Electrochemical deposition in standard 0.5 M HCl supporting electrolyte |
Ensures uniform film deposition and reproducible baseline conductivity in the mass manufacturing of saccharide or dopamine biosensors.
Free-flowing form aids accurate dispensing
Reported handling attribute
May support ligand-free coupling protocols
Requires validation under specific reaction conditions
Due to its efficient electropolymerization into self-doped poly(anilineboronic acid) (PABA) and its compatibility with standard chloride electrolytes, this compound is the premier monomer for fabricating non-enzymatic sensors. It is widely used to create continuous, electroactive films on carbon nanotubes or gold electrodes for the highly selective detection of saccharides (glucose, fructose) and neurotransmitters like dopamine [1].
Because the hydrochloride salt prevents the spontaneous formation of variable boroxine anhydrides, it guarantees strict 1:1 stoichiometric fidelity. This makes it the ideal bifunctional building block for synthesizing complex pharmaceuticals, agrochemicals, and advanced organic materials where precise molar equivalents are critical to maximizing yield and minimizing side reactions [2].
The stable amine group allows for straightforward conjugation with acrylic or methacrylic backbones, enabling the synthesis of pH- and glucose-responsive hydrogels and nanolatexes. The consistent purity and lack of anhydride impurities ensure reproducible cross-linking densities in these smart materials, which are utilized in targeted drug delivery and dynamic self-healing elastomers [3].